2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester
Description
2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester (CAS: 166815-97-0) is a bifunctional organic compound with significant applications in medicinal chemistry and organic synthesis. Its molecular formula is C₁₈H₃₁NO₆, and it has a molar mass of 357.44 g/mol . The structure comprises a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position and a malonic acid diethyl ester moiety attached via a methylene group at the 4-position. This configuration renders the compound versatile in nucleophilic substitutions, condensations, and cyclization reactions, particularly in synthesizing piperidine-containing pharmaceuticals or ligands .
Properties
IUPAC Name |
diethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO6/c1-6-23-15(20)14(16(21)24-7-2)12-13-8-10-19(11-9-13)17(22)25-18(3,4)5/h13-14H,6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRZIESILPEHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611141 | |
| Record name | Diethyl {[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166815-97-0 | |
| Record name | Diethyl {[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Malonic Acid Diethyl Ester Moiety: The final step involves the esterification of malonic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 357.44 g/mol. It features a piperidine ring substituted with a tert-butoxycarbonyl group and a malonic acid diethyl ester moiety, contributing to its unique reactivity and structural rigidity, which are essential for its applications in drug development and chemical synthesis.
Organic Synthesis
The compound serves as a crucial building block in synthesizing complex organic molecules. Its structural features enable the formation of various derivatives through chemical reactions such as oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Sodium methoxide | Substituted esters or piperidine derivatives |
Medicinal Chemistry
2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester has been investigated for its potential as a precursor in drug development, particularly in creating prodrugs that enhance bioavailability and target specificity. Its role in modulating enzyme or receptor activity highlights its therapeutic potential .
Case Study: PROTAC Development
The compound is utilized in developing targeted protein degradation technologies (PROTACs). These technologies leverage its structural properties to design molecules that can selectively degrade disease-related proteins, offering new avenues for treating various conditions, including cancer.
Biological Applications
Research has indicated that this compound may influence various biochemical pathways by interacting with specific molecular targets such as enzymes or receptors. Such interactions can lead to significant therapeutic effects, making it an important candidate for further biological studies .
Mechanism of Action
The mechanism of action of 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-Protected Piperidine Derivatives
1-Boc-4-Allyl-4-Piperidinecarboxylic Acid (C₁₄H₂₃NO₄; 269.34 g/mol)
- Structural Differences : Features an allyl group and a carboxylic acid at the 4-position instead of the malonic ester .
- Reactivity : The carboxylic acid enables direct coupling reactions (e.g., amidation), while the allyl group offers opportunities for olefin metathesis or radical additions.
- Applications : Intermediate in synthesizing allyl-substituted piperidine alkaloids .
N-Boc-Piperidine-4-Carbonitrile (C₁₁H₁₈N₂O₂; 210.27 g/mol)
- Structural Differences: Replaces the malonic ester with a cyano group, significantly altering electronic properties .
- Reactivity : The nitrile group is highly electrophilic, useful in Strecker synthesis or reduction to amines.
- Applications : Precursor for piperidine-based amines in drug discovery .
Ethyl N-Boc-Piperidine-4-Carboxylate (C₁₃H₂₃NO₄; 257.33 g/mol)
Malonic Acid Diethyl Ester Derivatives
Diethyl 2-Phthalimidomalonate (C₁₅H₁₅NO₆; 305.29 g/mol)
- Structural Differences : Substitutes the Boc-piperidine group with a phthalimide ring .
- Reactivity : The phthalimide group enhances stability but reduces nucleophilicity compared to Boc-protected amines.
- Applications: Key intermediate in synthesizing amino acids via the Gabriel synthesis .
C-Arylated Diethyl Malonates (e.g., 2-Phenylmalonic Acid Diethyl Ester; C₁₃H₁₆O₄; 236.26 g/mol)
- Structural Differences : Aryl groups (e.g., phenyl, nitro-phenyl) replace the Boc-piperidine-methyl group .
- Reactivity : Electron-withdrawing substituents (e.g., nitro) enhance acidity of the α-hydrogens, accelerating alkylation reactions.
- Applications: Precursors for non-steroidal anti-inflammatory drugs (NSAIDs) .
Diethyl 2-(Perfluorophenyl)malonate (C₁₃H₁₁F₅O₄; 350.22 g/mol)
Hybrid Derivatives with Piperidine and Ester Moieties
2-[2-(2-Chloroallyl)-Hept-6-enyl]-Malonic Acid Diethyl Ester (C₁₇H₂₅ClO₄; 344.83 g/mol)
- Reactivity : Undergoes ring-closing metathesis to form cyclopropane derivatives.
- Applications : Synthesis of strained carbocycles for natural product mimics .
2-(3-Chlorocyclohept-3-enylmethyl)-Malonic Acid Diethyl Ester (C₁₇H₂₅ClO₄; 344.83 g/mol)
Comparative Data Table
Biological Activity
2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester is a complex organic compound notable for its structural features, including a piperidine ring with a tert-butoxycarbonyl (Boc) group and a diethyl malonate moiety. This compound has garnered attention in pharmaceutical research due to its potential as a building block in drug synthesis, particularly in the development of targeted protein degradation technologies (PROTACs) and prodrugs.
- Molecular Formula : C₁₈H₃₁N₃O₄
- Molecular Weight : Approximately 357.44 g/mol
- Structure : The compound's rigidity is attributed to the piperidine and malonic acid components, which influence its biological interactions.
Biological Activity Overview
The biological activity of this compound primarily stems from its ability to modulate enzyme and receptor activities. This modulation can lead to various biochemical effects, making it a valuable candidate in drug discovery.
- Enzyme Modulation : The compound may interact with specific enzymes, influencing their activity and potentially altering metabolic pathways.
- Receptor Binding : It has been shown to bind to certain receptors, which can trigger physiological responses relevant to therapeutic applications.
Applications in Drug Development
This compound serves as a precursor in synthesizing biologically active compounds. Its applications include:
- PROTAC Development : The compound's structural features make it suitable for developing PROTACs, which are designed to target and degrade specific proteins within cells.
- Prodrug Synthesis : It can be utilized as a prodrug precursor, enhancing the bioavailability of active pharmaceutical ingredients.
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Enzyme Interaction Studies : Research indicates that this compound exhibits significant binding affinity towards certain enzymes, which can modulate their catalytic activities. This property is essential for developing drugs aimed at diseases where enzyme dysregulation is a factor.
- Targeted Protein Degradation : In studies focusing on targeted protein degradation, the compound was integrated into PROTAC constructs, demonstrating improved efficacy in degrading target proteins associated with cancer progression. The structural rigidity provided by the piperidine moiety enhances the stability and specificity of these constructs.
- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies suggest that derivatives of this compound exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents.
Q & A
Q. What is the synthetic pathway for preparing 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester?
Q. How does the Boc protecting group influence reactivity in this compound?
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the piperidine nitrogen, preventing undesired side reactions (e.g., nucleophilic attack or oxidation) during alkylation or hydrolysis. It is stable under basic and mildly acidic conditions but cleaved by strong acids (e.g., TFA), enabling selective deprotection in multi-step syntheses .
Advanced Research Questions
Q. What challenges arise during hydrolysis of substituted malonic esters like this compound?
Hydrolysis of malonic esters to carboxylic acids can be complicated by competing decarboxylation or incomplete ester cleavage. For example:
- Contradiction in Data : In some cases (e.g., fluorinated analogs), hydrolysis under basic or acidic conditions fails to yield the expected malonic acid, instead producing acetic acid derivatives via decarboxylation (observed in 2-(perfluorophenyl)malonic ester hydrolysis) .
- Mitigation Strategy : Use controlled conditions (e.g., HBr/AcOH mixture) to favor ester cleavage over decarboxylation, achieving 63% yield of the desired acid in fluorinated systems .
Q. How can competing alkylation pathways be minimized during malonic ester synthesis?
Competing alkylation at the piperidine nitrogen (vs. the malonate α-carbon) is avoided by:
- Boc Protection : The electron-withdrawing Boc group reduces the nucleophilicity of the piperidine nitrogen .
- Enolate Optimization : Using stoichiometric sodium ethoxide ensures complete enolate formation, directing alkylation to the malonate α-carbon .
Case Study : In barbiturate synthesis, similar strategies prevent undesired N-alkylation, achieving >70% yields of target compounds .
Q. What analytical methods resolve structural ambiguities in substituted malonic esters?
Advanced techniques include:
- NMR Spectroscopy : H and C NMR distinguish Boc-protected piperidine signals (e.g., tert-butyl group at δ 1.4 ppm) from malonate ester peaks (e.g., CH at δ 3.4–3.6 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] for CHNO, expected m/z 381.22) .
Methodological Considerations
Q. How is this compound applied in pharmaceutical intermediates?
The compound serves as a precursor for:
- Antibacterial Agents : Key intermediates in fluoroquinolone synthesis (e.g., norfloxacin) via condensation with aryl amines .
- Anti-inflammatory Derivatives : Analogous malonamates exhibit activity against carrageenin-induced edema in preclinical models (e.g., 40–50% inhibition at 50 mg/kg) .
Synthetic Route :
| Application | Key Reaction | Yield | Reference |
|---|---|---|---|
| Norfloxacin Intermediate | Condensation with 3-chloro-4-fluoroaniline | 51.7% | |
| Anti-inflammatory Agent | Hydrolysis to malonamic acid derivatives | 60–70% |
Contradictions and Open Questions
Q. Why do some substituted malonic esters resist hydrolysis to malonic acids?
Steric hindrance from bulky groups (e.g., perfluorophenyl) or electronic effects (e.g., electron-withdrawing substituents) can stabilize the ester intermediate, redirecting reactivity toward decarboxylation. Computational studies suggest transition-state destabilization in hindered systems .
Q. What alternatives exist for Boc deprotection without compromising the malonate backbone?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
